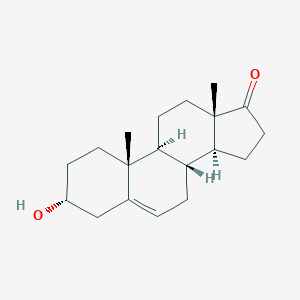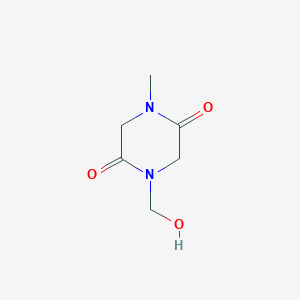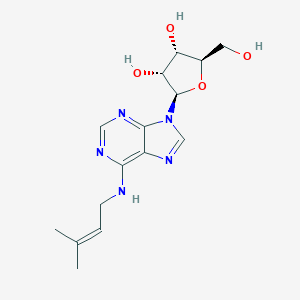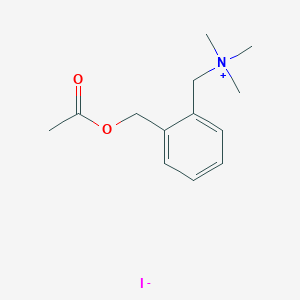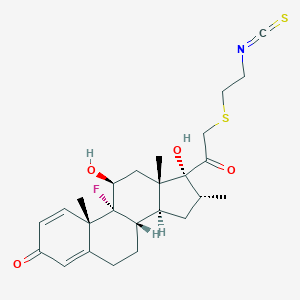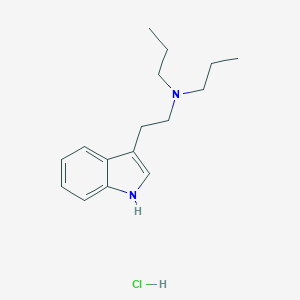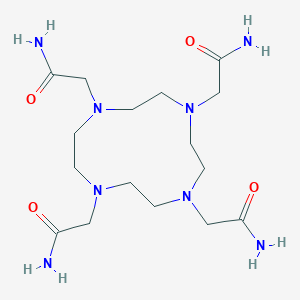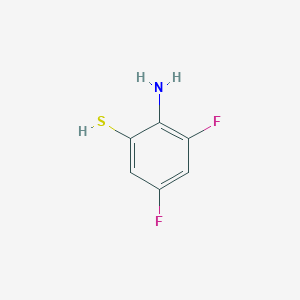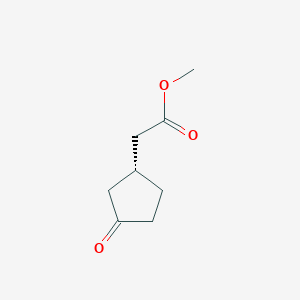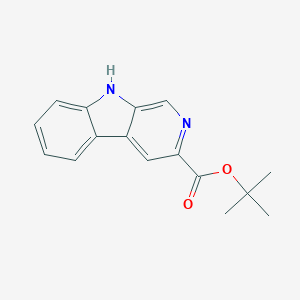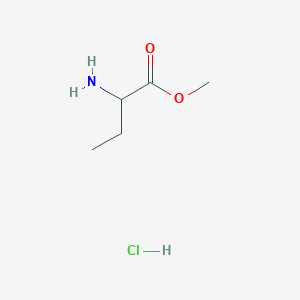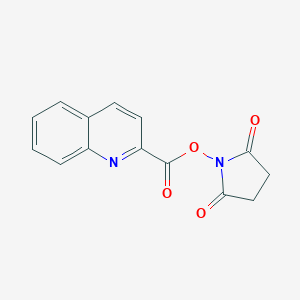
Unii-7dba214Y6G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-7dba214Y6G is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of Unii-7dba214Y6G is complex and involves the interaction of the compound with various biological pathways. The compound has been found to interact with enzymes and proteins, leading to changes in cellular signaling pathways. Furthermore, Unii-7dba214Y6G has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Unii-7dba214Y6G has been extensively studied for its biochemical and physiological effects. The compound has been found to have a significant impact on various biological pathways, including cellular signaling, inflammation, and oxidative stress. Furthermore, Unii-7dba214Y6G has been found to have potential neuroprotective effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Unii-7dba214Y6G has several advantages for lab experiments, including its high purity and effectiveness. Furthermore, the compound has been extensively studied, and its mechanism of action and biochemical and physiological effects have been well-characterized. However, there are also limitations to the use of Unii-7dba214Y6G in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.
Orientations Futures
There are several future directions for the study of Unii-7dba214Y6G. One potential direction is the further optimization of the synthesis method to improve the purity and effectiveness of the compound. Furthermore, additional studies are needed to fully understand the mechanism of action of Unii-7dba214Y6G and its potential therapeutic effects. Finally, future studies should focus on the development of new applications for Unii-7dba214Y6G in various fields, including drug discovery and the treatment of various diseases.
Conclusion:
In conclusion, Unii-7dba214Y6G is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. Unii-7dba214Y6G has several advantages for lab experiments, including its high purity and effectiveness, but there are also limitations to its use. Finally, there are several future directions for the study of Unii-7dba214Y6G, including the further optimization of its synthesis method and the development of new applications for the compound.
Méthodes De Synthèse
Unii-7dba214Y6G is synthesized through a specific method that involves the reaction of two or more chemical compounds. The method of synthesis is crucial in determining the purity and effectiveness of the final product. The synthesis method of Unii-7dba214Y6G has been extensively studied and optimized to ensure the highest quality of the compound.
Applications De Recherche Scientifique
Unii-7dba214Y6G has a wide range of potential applications in scientific research. The compound has been studied for its potential use in drug discovery, as it has been found to have a significant impact on various biological pathways. Furthermore, Unii-7dba214Y6G has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
135244-62-1 |
|---|---|
Nom du produit |
Unii-7dba214Y6G |
Formule moléculaire |
C16H19N3O4 |
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
1-[(7R,8S)-7-hydroxy-6,6-dimethyl-7,8-dihydropyrano[2,3-f][2,1,3]benzoxadiazol-8-yl]piperidin-2-one |
InChI |
InChI=1S/C16H19N3O4/c1-16(2)15(21)14(19-6-4-3-5-13(19)20)9-7-10-11(18-23-17-10)8-12(9)22-16/h7-8,14-15,21H,3-6H2,1-2H3/t14-,15+/m0/s1 |
Clé InChI |
KMXPHBJUGYLXDM-LSDHHAIUSA-N |
SMILES isomérique |
CC1([C@@H]([C@H](C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
SMILES |
CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
SMILES canonique |
CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
Synonymes |
7,8-dihydro-6,6-dimethyl-7-hydroxy-8-(2-oxo-piperidin-1-yl)-6H-pyrano(2,3)benz-2,1,3-oxadiazole NIP 121 NIP-121 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



